molecular formula C6H3ClFNO3 B6300001 2-Chloro-3-fluoro-6-nitro-phenol;  95% CAS No. 95849-17-5

2-Chloro-3-fluoro-6-nitro-phenol; 95%

Cat. No. B6300001
CAS RN: 95849-17-5
M. Wt: 191.54 g/mol
InChI Key: QZCARKIURUHJFQ-UHFFFAOYSA-N
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Description

2-Chloro-3-fluoro-6-nitro-phenol is a chemical compound with the molecular formula C6H3ClFNO3 . It is a derivative of phenol, which is a type of aromatic compound widely used in the chemical industry .


Synthesis Analysis

The synthesis of 2-Chloro-3-fluoro-6-nitro-phenol could potentially involve the nitration of aniline followed by replacement of the amino group via its diazonium derivative . Another possible method could be the chlorination of 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine under liquid-phase conditions .


Molecular Structure Analysis

The molecular structure of 2-Chloro-3-fluoro-6-nitro-phenol consists of a phenol ring with chlorine, fluorine, and nitro groups attached to it . The exact positions of these groups on the phenol ring can be determined using various spectroscopic techniques .


Chemical Reactions Analysis

The chemical reactions involving 2-Chloro-3-fluoro-6-nitro-phenol could include electrophilic aromatic substitution reactions, where the nitro group acts as an electron-withdrawing group, making the phenol ring more susceptible to electrophilic attack . Additionally, the compound could undergo nucleophilic aromatic substitution reactions, where the chlorine or fluorine atom is replaced by a nucleophile .


Physical And Chemical Properties Analysis

2-Chloro-3-fluoro-6-nitro-phenol has a molecular weight of 191.544 Da . It has a density of 1.7±0.1 g/cm³, a boiling point of 260.0±40.0 °C at 760 mmHg, and a flash point of 111.1±27.3 °C . The compound has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 1 freely rotating bond .

Mechanism of Action

Target of Action

It is known that phenolic compounds, such as this one, often interact with proteins and enzymes in biological systems . They can also interact with cell membranes, potentially altering their properties and functions .

Mode of Action

Phenolic compounds are known to interact with biological targets through various mechanisms, including hydrogen bonding, hydrophobic effects, and covalent bonding . The presence of the nitro group might enhance the reactivity of the compound, potentially leading to the formation of reactive intermediates that could modify cellular components .

Biochemical Pathways

Phenolic compounds are known to interfere with several biochemical pathways, often through their antioxidant properties . They can scavenge free radicals, chelate metal ions, and inhibit enzymes involved in the generation of reactive oxygen species .

Pharmacokinetics

Phenolic compounds are generally well-absorbed in the gastrointestinal tract, widely distributed in the body, metabolized primarily in the liver, and excreted in the urine . The presence of the chloro, fluoro, and nitro groups might influence these properties, potentially affecting the compound’s bioavailability .

Result of Action

Phenolic compounds can induce a variety of cellular responses, including alterations in cell signaling, gene expression, and cell cycle progression . They can also induce oxidative stress and apoptosis in certain cell types .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-3-fluoro-6-nitro-phenol. Factors such as pH, temperature, and the presence of other chemicals can affect the compound’s reactivity and interactions with biological targets . Moreover, the compound’s stability and activity might be influenced by light, humidity, and storage conditions .

Safety and Hazards

2-Chloro-3-fluoro-6-nitro-phenol is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and to use only outdoors or in a well-ventilated area .

Future Directions

Future research on 2-Chloro-3-fluoro-6-nitro-phenol could focus on its potential applications in the synthesis of pharmaceuticals and agrochemicals . Additionally, new methods for the selective synthesis of fluorinated organic compounds, including 2-Chloro-3-fluoro-6-nitro-phenol, could be explored .

properties

IUPAC Name

2-chloro-3-fluoro-6-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFNO3/c7-5-3(8)1-2-4(6(5)10)9(11)12/h1-2,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZCARKIURUHJFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-fluoro-6-nitrophenol

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